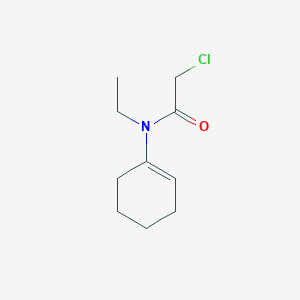

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(cyclohexen-1-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDHFIDPLVGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CCCCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406992 | |

| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21417-18-5 | |

| Record name | Acetamide, 2-chloro-N-1-cyclohexen-1-yl-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21417-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Chloroacetyl Chloride

This method involves reacting N-cyclohex-1-en-1-yl-N-ethylamine with chloroacetyl chloride under controlled conditions:

Reaction Scheme:

$$ \text{N-Cyclohex-1-en-1-yl-N-ethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide} + \text{HCl} $$

Conditions:

- Solvent: 1,4-Dioxane or dimethylacetamide

- Base: N-Ethyl-N,N-diisopropylamine (2.0 equiv)

- Temperature: 103°C (reflux)

- Catalyst: Potassium iodide (1.5 equiv) to enhance reactivity.

Optimization Insights:

- Prolonged reflux (~48 hours) ensures complete conversion, monitored via HPLC.

- Addition of copper iodide (0.2 equiv) and dimethylethylene diamine (0.6 equiv) in subsequent steps improves yield by facilitating coupling reactions.

Yield: ~70% after purification via silica gel chromatography and recrystallization from ethanol.

Friedel-Crafts Acylation Followed by Reduction

Adapted from patent methodologies, this two-step approach utilizes a Friedel-Crafts acylation to install the acetamide group:

Step 1: Acylation of Cyclohexene Derivative

$$ \text{Cyclohex-1-en-1-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Intermediate Ketone} $$

Step 2: Selective Reduction

$$ \text{Intermediate Ketone} \xrightarrow{\text{Et}3\text{SiH, BF}3\cdot\text{OEt}_2} \text{this compound} $$

Key Advantages:

- Et₃SiH selectively reduces the ketone to a methylene group without affecting the chloroacetamide moiety.

- Avoids side reactions common with traditional reducing agents like LiAlH₄.

Yield: ~65% after column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Chloroacetyl chloride, KI, DIPEA | 103°C | 48 h | 70% | Silica gel, recrystallization |

| Friedel-Crafts Acylation | AlCl₃, Et₃SiH, BF₃·OEt₂ | 20–102°C | 24 h | 65% | Column chromatography |

Critical Observations:

- The nucleophilic substitution route offers higher yields but requires stringent temperature control.

- Friedel-Crafts acylation is advantageous for scalability but involves hazardous Lewis acids.

Industrial-Scale Considerations

Solvent Selection and Waste Management

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various chemical compounds, facilitating the development of new materials and pharmaceuticals .

2. Biology:

- Enzyme Inhibition Studies: Research indicates that 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide demonstrates significant enzyme inhibition properties. It has been utilized in studies focusing on protein interactions and enzyme activity modulation, which are critical for drug development .

- Potential Antitumor Activity: Similar compounds have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Case Studies

1. Enzyme Inhibition:

- In studies involving enzyme inhibitors, compounds exhibiting structural similarities to this compound were shown to significantly inhibit serine proteases involved in inflammatory responses. This indicates potential therapeutic applications in managing inflammatory diseases .

2. Antitumor Activity:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclohexene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The absence of an N-H group due to N-ethyl and cyclohexenyl substitution distinguishes it from simpler chloroacetamides.

Structural and Functional Comparison with Analogous Chloroacetamides

Structural Analogues

The following table summarizes critical structural and physical properties of 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide and related compounds:

Reactivity and Functional Differences

- N-H Reactivity : Unlike simpler chloroacetamides (e.g., 2-chloro-N-phenylacetamide), the target compound lacks an N-H group, rendering it inert in reactions requiring N-H participation (e.g., hydrogen bonding in crystal packing or cyclization to form aziridines) .

- Chlorine Mobility : The chloro group retains high mobility, enabling nucleophilic substitution reactions, similar to alachlor and pretilachlor (herbicides) .

Biological Activity

2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.

- Molecular Formula : C11H18ClNO

- Molecular Weight : 215.72 g/mol

- CAS Number : 21417-18-5

The compound is characterized by a chloro substituent on a cyclohexene ring, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclohex-1-en-1-ylamine and 2-chloroacetyl chloride.

- Reagents : A base such as triethylamine is used to facilitate the reaction.

- Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding and catalytic activity. This interaction can lead to various biochemical effects depending on the target enzyme or receptor involved.

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties, particularly in studies involving:

- Protein Binding : Investigated for its potential to bind proteins and influence their activity.

- Enzyme Selectivity : Studies have shown that modifications in the structure can significantly affect potency and selectivity against specific enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide | Propyl substituent | Similar enzyme inhibition |

| 2-chloro-N-cyclohex-1-en-1-yl-N-cyclopropylacetamide | Cyclopropyl substituent | Varying potency and selectivity |

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the importance of structural modifications .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- In vitro Studies : Laboratory experiments demonstrated that this compound exhibits moderate inhibitory effects on specific enzymes involved in metabolic pathways.

- In vivo Studies : Animal model studies indicated potential therapeutic effects, although further research is needed to confirm efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives can be prepared by reacting cyclohexenyl ethylamine with chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to neutralize HCl byproducts . Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures. Yield improvements (e.g., from 60% to 85%) are achieved by slow reagent addition and inert atmosphere maintenance .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : To confirm the presence of cyclohexenyl protons (δ 5.6–6.0 ppm for vinyl protons) and the chloroacetamide backbone (δ 3.8–4.2 ppm for CH2Cl) .

- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 201.693, consistent with C10H16ClNO) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) reveals sensitivity to moisture and light. Recommendations:

- Store in amber vials at –20°C under nitrogen.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloroacetamide group.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like cyclohexenyl ethylamine .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify coupling interactions .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and stereochemistry (e.g., resolving cyclohexene ring puckering) .

- Dynamic NMR Experiments : To study rotational barriers around the N–C(O) bond at variable temperatures .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. Key steps:

Optimize geometries of reactants and intermediates.

Calculate Fukui indices to identify electrophilic sites (e.g., the chloroacetamide carbon).

Simulate solvent effects (e.g., PCM model for dichloromethane) to predict reaction rates .

Q. How can researchers design experiments to resolve conflicting bioactivity data for derivatives of this compound?

- Methodological Answer : Contradictory results (e.g., variable enzyme inhibition) may stem from assay conditions or impurities. Mitigation strategies:

- Dose-Response Curves : Use standardized IC50 protocols with positive controls.

- Metabolite Profiling : LC-MS/MS to rule out interference from degradation products.

- Molecular Docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with the acetamide group) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility profiles for this compound?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.